An In-depth Technical Guide to 2-[(2-Hydroxyethyl)thio]acetamide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-[(2-Hydroxyethyl)thio]acetamide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Hydroxyethyl)thio]acetamide is an organic molecule that, while listed as a reagent for proteomics research, remains a compound with limited specific documentation in peer-reviewed literature.[1] This guide serves as an in-depth technical resource, synthesizing established chemical principles and data from analogous compounds to provide a comprehensive overview of its probable characteristics, synthesis, and potential applications. Given the scarcity of direct experimental data, this document will clearly distinguish between established knowledge of its constituent functional groups and hypothesized applications, particularly in the realm of proteomics and drug development. The primary objective is to equip researchers with a foundational understanding to facilitate further investigation and application of this molecule.
The molecular structure of 2-[(2-Hydroxyethyl)thio]acetamide features a thioether linkage, a primary amide, and a terminal hydroxyl group. This combination of functionalities suggests a versatile chemical profile, potentially enabling its use as a bifunctional reagent in bioconjugation and materials science.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 2-[(2-Hydroxyethyl)thio]acetamide is provided below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 20101-84-2 | [1] |
| Molecular Formula | C4H9NO2S | [1] |
| Molecular Weight | 135.19 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred |
| pKa | ~17 for the hydroxyl group, ~17 for the amide N-H (estimated) | Inferred |
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis would likely begin with the S-alkylation of 2-mercaptoethanol with an appropriate 2-haloacetyl ester (e.g., ethyl chloroacetate), followed by aminolysis of the resulting ester to form the final acetamide product.
Caption: Proposed two-step synthesis of 2-[(2-Hydroxyethyl)thio]acetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-((2-hydroxyethyl)thio)acetate
-
To a solution of 2-mercaptoethanol (1 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or triethylamine (1.1 eq.) at 0 °C.
-
Stir the mixture for 15-20 minutes to ensure the formation of the thiolate.
-
Slowly add ethyl chloroacetate (1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography.
Causality: The use of a base is critical to deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily displaces the chloride from ethyl chloroacetate in an SN2 reaction.[2]
Step 2: Synthesis of 2-[(2-Hydroxyethyl)thio]acetamide
-
Dissolve the purified ethyl 2-((2-hydroxyethyl)thio)acetate (1 eq.) in a solution of ammonia in methanol (e.g., 7N).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Causality: The aminolysis of the ester to the amide is a well-established transformation.[3][] The use of a concentrated solution of ammonia in methanol provides a high concentration of the nucleophile, driving the reaction to completion.[5][6]
Characterization
The structure and purity of the synthesized 2-[(2-Hydroxyethyl)thio]acetamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the absence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H, N-H, C=O, and C-S functional groups.
Chemical Reactivity and Potential Mechanisms of Action
The trifunctional nature of 2-[(2-Hydroxyethyl)thio]acetamide dictates its chemical reactivity.
-
Thioether: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and then a sulfone. It can also be alkylated to form a sulfonium salt.[7][8]
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.
-
Amide: The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons are weakly acidic.
Applications in Proteomics and Drug Development (Hypothesized)
The presence of a thioether and a hydrophilic hydroxyethyl group suggests that 2-[(2-Hydroxyethyl)thio]acetamide could be a valuable tool in proteomics, particularly as a cysteine-modifying reagent.
Cysteine Alkylation in Proteomics
In bottom-up proteomics, the reduction and alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds and to ensure proper protein digestion and subsequent analysis by mass spectrometry.[9] Iodoacetamide is a commonly used reagent for this purpose, as it irreversibly alkylates the free thiol group of cysteine residues.[10][11][12]
2-[(2-Hydroxyethyl)thio]acetamide is structurally similar to iodoacetamide, with the key difference being the nature of the leaving group. While iodoacetamide has an iodide leaving group, the reactivity of 2-[(2-Hydroxyethyl)thio]acetamide as an alkylating agent would depend on the activation of the acetyl group or the potential for the thioether to act as a leaving group under certain conditions. However, a more plausible role is as a product of a reaction, or as a building block for other reagents.
If we consider a related hypothetical reagent, 2-chloro-N-(2-hydroxyethyl)acetamide , this molecule would be a more direct analogue to iodoacetamide and would be expected to alkylate cysteine residues. The resulting modified cysteine would have a 2-hydroxyethyl acetamide moiety attached via a thioether bond. The hydroxyl group would increase the hydrophilicity of the modified peptide, which could be advantageous in certain chromatographic or mass spectrometric analyses.
Caption: Proposed alkylation of a cysteine residue by a hypothetical chloro-derivative.
Experimental Protocol: Protein Alkylation
The following is a general protocol for the alkylation of cysteine residues in a protein sample, which could be adapted for a reagent like 2-[(2-Hydroxyethyl)thio]acetamide if it were shown to have alkylating properties, or more realistically, for an activated version of it.
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduction: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56 °C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Add the alkylating reagent (e.g., a hypothetical activated form of 2-[(2-Hydroxyethyl)thio]acetamide) to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or L-cysteine.
-
Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove denaturants, reducing agents, and excess alkylating reagent prior to enzymatic digestion.
Trustworthiness: This protocol is a self-validating system as the successful alkylation can be confirmed by mass spectrometry, where a characteristic mass shift will be observed for cysteine-containing peptides.
Safety and Handling
While specific toxicity data for 2-[(2-Hydroxyethyl)thio]acetamide is not available, a safety assessment can be made based on its functional groups and related compounds.
-
Thioethers: Can be malodorous and may be toxic.[13]
-
Acetamides: Some acetamides are suspected carcinogens.[14][15] For instance, thioacetamide is a known hepatotoxin and carcinogen in animal models.[16]
-
Thiols: The precursor, 2-mercaptoethanol, is toxic and has a strong, unpleasant odor.[17]
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for any commercially available source of this compound or for its precursors.
Conclusion
2-[(2-Hydroxyethyl)thio]acetamide is a molecule with the potential for interesting applications in proteomics and bioconjugation, largely inferred from its chemical structure. The presence of a thioether, a hydroxyl group, and an amide suggests a platform for the development of novel reagents. This guide has provided a plausible synthetic route and hypothesized its utility as a cysteine-modifying agent, drawing parallels to established reagents. It is imperative that these theoretical propositions are subjected to rigorous experimental validation. Future research should focus on the development of a confirmed synthetic protocol, characterization of its reactivity, and evaluation of its efficacy in proteomics workflows.
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